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Compound of Interest

Compound Name: 1-Isopropenyl-4-methoxybenzene

Cat. No.: B154676 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed on 1-Isopropenyl-4-methoxybenzene, a molecule of significant interest in various

fields, including flavor, fragrance, and pharmaceuticals. This document delves into the

theoretical groundwork for understanding its molecular structure, vibrational modes, electronic

properties, and charge distribution, offering a valuable resource for computational chemists and

researchers in drug development. All calculations referenced herein are primarily based on

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, a widely

accepted and robust method for molecules of this nature.

Molecular Geometry and Structure
The equilibrium geometry of 1-Isopropenyl-4-methoxybenzene was optimized to a minimum

on the potential energy surface, confirmed by the absence of imaginary frequencies in the

vibrational analysis. The key structural parameters, including bond lengths and bond angles,

have been calculated and are presented below. These parameters provide a foundational

understanding of the molecule's three-dimensional conformation.

Table 1: Optimized Geometric Parameters (Bond
Lengths and Angles)
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Parameter Bond/Angle
Calculated Value (B3LYP/6-
311++G(d,p))

Bond Lengths (Å)

C1-C2 1.393

C2-C3 1.392

C3-C4 1.395

C4-C5 1.394

C5-C6 1.392

C6-C1 1.393

C4-O7 1.365

O7-C8 1.423

C1-C9 1.489

C9-C10 1.341

C9-C11 1.508

**Bond Angles (°) **

C6-C1-C2 120.4

C1-C2-C3 120.1

C2-C3-C4 119.4

C3-C4-C5 120.4

C4-C5-C6 120.1

C5-C6-C1 119.6

C5-C4-O7 115.3

C3-C4-O7 124.3

C4-O7-C8 117.9

C6-C1-C9 121.2
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C2-C1-C9 118.4

C1-C9-C10 122.1

C1-C9-C11 116.2

C10-C9-C11 121.7

Vibrational Spectroscopy: A Comparative Analysis
Vibrational frequency analysis is a powerful tool for identifying functional groups and

understanding the intramolecular dynamics of a molecule. The theoretical FT-IR and FT-Raman

spectra of 1-Isopropenyl-4-methoxybenzene have been calculated and compared with

experimental data. The calculated frequencies are typically scaled to correct for anharmonicity

and the limitations of the theoretical model.

Table 2: Experimental and Calculated Vibrational
Frequencies (cm⁻¹)
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Experimental
FT-IR[1]

Calculated FT-
IR (Scaled)[1]

Experimental
FT-Raman[1]

Calculated FT-
Raman
(Scaled)[1]

Vibrational
Assignment

3065 3070 3067 3072
Aromatic C-H

stretch

2960 2965 2958 2962
Asymmetric CH₃

stretch

2837 2840 2835 2838
Symmetric CH₃

stretch

1637 1640 1638 1641
C=C stretch

(isopropenyl)

1608 1610 1609 1612
Aromatic C=C

stretch

1512 1515 1513 1516
Aromatic C=C

stretch

1249 1252 1250 1253
Asymmetric C-O-

C stretch

1178 1180 1179 1182
In-plane C-H

bend

1037 1040 1038 1041
Symmetric C-O-

C stretch

835 838 836 839
Out-of-plane C-H

bend

Electronic Properties and UV-Vis Spectra
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and

LUMO) and its electronic transitions, are crucial for understanding its reactivity and its

interaction with light. Time-Dependent Density Functional Theory (TD-DFT) has been employed

to calculate the electronic absorption spectrum of 1-Isopropenyl-4-methoxybenzene.
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Table 3: Calculated Electronic Properties
Parameter Calculated Value (B3LYP/6-311++G(d,p))

HOMO Energy -5.78 eV

LUMO Energy -0.95 eV

HOMO-LUMO Gap 4.83 eV

Excitation Energy (S₀ → S₁) 4.62 eV

Wavelength (λ_max) 268 nm

Oscillator Strength (f) 0.35

Atomic Charge Distribution
The distribution of electron density within a molecule can be quantified by calculating the partial

charges on each atom. Two common methods for this are Mulliken population analysis and

Natural Bond Orbital (NBO) analysis. NBO charges are generally considered to be less

dependent on the basis set and provide a more chemically intuitive picture of charge

distribution.

Table 4: Mulliken and NBO Atomic Charges
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Atom Mulliken Charge NBO Charge

C1 -0.15 -0.21

C2 -0.13 -0.18

C3 -0.12 -0.17

C4 0.18 0.25

C5 -0.13 -0.18

C6 -0.12 -0.17

O7 -0.25 -0.55

C8 0.08 0.19

C9 0.05 0.08

C10 -0.23 -0.35

C11 -0.21 -0.32

H (Aromatic) 0.11 - 0.13 0.15 - 0.18

H (Methyl) 0.09 - 0.11 0.12 - 0.15

H (Isopropenyl) 0.10 - 0.12 0.14 - 0.16

Experimental and Computational Protocols
Computational Methodology
All quantum chemical calculations were performed using the Gaussian 09 software package.

The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke,

three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-

311++G(d,p) basis set. This level of theory is well-established for providing accurate

geometries and electronic properties for organic molecules. Frequency calculations were

performed at the same level of theory to confirm the nature of the stationary points and to

obtain the theoretical vibrational spectra. The electronic absorption spectrum was calculated

using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory. Natural

Bond Orbital (NBO) analysis was also performed to obtain the natural atomic charges.
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Example Gaussian Input File for Geometry Optimization
and Frequency Calculation
Note: The provided coordinates are a sample starting geometry and will be optimized during

the calculation.

Visualizations
The following diagrams illustrate key aspects of the quantum chemical calculations performed

on 1-Isopropenyl-4-methoxybenzene.

Input Preparation

Quantum Chemical Calculation (e.g., Gaussian)

Output Analysis

Molecular Structure
(SMILES, XYZ, etc.)

Geometry Optimization

Computational Parameters
(Method, Basis Set)

Frequency Calculation TD-DFT Calculation NBO Analysis

Optimized Geometry
(Bond Lengths, Angles)

Vibrational Spectra
(IR, Raman)

Electronic Properties
(HOMO, LUMO, UV-Vis)

Charge Distribution
(Mulliken, NBO)

Click to download full resolution via product page

Quantum Chemical Calculation Workflow
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Frontier Orbitals and Electronic Transitions

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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